N-cyclopropyl-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-cyclopropyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C12H12N2O/c15-12(14-10-2-3-10)9-1-4-11-8(7-9)5-6-13-11/h1,4-7,10,13H,2-3H2,(H,14,15) |
InChI Key |
RSAUXLUJHFGQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- N-Substituent Effects: The cyclopropyl group in this compound likely enhances metabolic stability compared to bulkier substituents (e.g., isopropyl) due to its rigid, planar structure .
Carboxamide Position :
- Electronic and Lipophilic Properties: Fluorine substitution (e.g., in ) increases electronegativity and membrane permeability, whereas amino groups () enhance solubility but reduce lipophilicity .
Pharmacological and Toxicological Comparisons
Preparation Methods
CDI-Mediated Coupling
-
Activation : 1H-Indole-5-carboxylic acid (1.0 equiv) is treated with 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) in anhydrous acetonitrile with catalytic DMAP (5 mol%).
-
Coupling : Cyclopropylamine (1.2 equiv) is added, and the mixture is refluxed for 6–12 hours.
-
Workup : The solvent is evaporated, and the crude product is purified via silica chromatography (ethyl acetate/hexane).
Performance :
-
Yield : 70–75%
-
Purity : >95% (HPLC)
-
Advantages : Mild conditions, minimal by-products.
-
Limitations : Requires anhydrous solvents and inert atmosphere.
BOP-Assisted Synthesis
-
Reaction : 1H-Indole-5-carboxylic acid (1.0 equiv), BOP reagent (1.2 equiv), and DIPEA (3.0 equiv) are dissolved in DMF. Cyclopropylamine (1.1 equiv) is added dropwise at 0°C.
-
Stirring : The reaction proceeds at room temperature for 4–6 hours.
-
Isolation : The mixture is diluted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water).
Performance :
-
Yield : 80–85%
-
Purity : 98% (NMR)
-
Advantages : Rapid reaction time, high scalability.
-
Limitations : BOP generates hexamethylphosphoramide (HMPA) as a by-product, requiring careful handling.
Acyl Chloride Route
-
Chlorination : 1H-Indole-5-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in DCM with catalytic DMF (1 drop) at 0°C.
-
Amidation : The acyl chloride is reacted with cyclopropylamine (1.5 equiv) in pyridine at room temperature for 2 hours.
-
Purification : The product is extracted with DCM and purified via flash chromatography.
Performance :
-
Yield : 65–70%
-
Purity : 90–93%
-
Advantages : Suitable for acid-sensitive substrates.
-
Limitations : Requires strict moisture control; pyridine removal is labor-intensive.
HCTU Coupling Strategy
-
Coupling : 1H-Indole-5-carboxylic acid (1.0 equiv) and HCTU (1.1 equiv) are mixed in DMF. Cyclopropylamine (1.1 equiv) and DIPEA (2.0 equiv) are added, and the reaction is stirred for 3 hours.
-
Workup : The mixture is poured into ice water, filtered, and dried.
Performance :
-
Yield : 78–82%
-
Purity : >97%
-
Advantages : High efficiency, minimal racemization.
-
Limitations : Cost of HCTU reagent.
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Cost | Scalability |
|---|---|---|---|---|---|
| CDI-Mediated | 70–75% | >95% | 6–12 h | $$ | Moderate |
| BOP-Assisted | 80–85% | 98% | 4–6 h | $$$ | High |
| Acyl Chloride | 65–70% | 90–93% | 3–4 h | $ | Low |
| HCTU Coupling | 78–82% | >97% | 3 h | $$$$ | High |
Key Observations :
-
BOP and HCTU methods offer the highest yields and purity but at elevated costs.
-
Acyl chloride route is cost-effective but less efficient for large-scale synthesis.
-
CDI-mediated coupling balances yield and safety for laboratory-scale preparations.
Optimization Strategies
-
Solvent Selection : DMF enhances reactivity in BOP and HCTU methods, while acetonitrile reduces side reactions in CDI coupling.
-
Stoichiometry : A 10% excess of cyclopropylamine ensures complete conversion of the carboxylic acid.
-
Purification : Gradient elution (5→40% ethyl acetate in hexane) resolves unreacted starting materials and by-products .
Q & A
Q. What advanced techniques are recommended for elucidating the metabolic fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
